Keto Lovastatin

HMG-CoA Reductase Inhibition Cholesterol Synthesis Structure-Activity Relationship

Keto Lovastatin (Monacolin X), CAS 96497-73-3, is the definitive reference standard for Lovastatin impurity profiling per the European Pharmacopoeia monograph, with a defined RRT of 0.52. Its unique ketone side chain distinguishes it from Lovastatin and other statins, making it critical for QC, ANDA method validation, and stability studies. Unlike Lovastatin, Keto Lovastatin exhibits antibacterial activity, making it valuable for SAR research. Ensure regulatory compliance and assay precision with this characterized standard.

Molecular Formula C24H34O6
Molecular Weight 418.5 g/mol
Cat. No. B13861504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto Lovastatin
Molecular FormulaC24H34O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(=O)C
InChIInChI=1S/C24H34O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-15,18-21,23,26H,7-8,10-12H2,1-4H3/t13-,14-,15?,18+,19+,20-,21-,23-/m0/s1
InChIKeyNXZRZXCVBJAQDF-KZDKVUJMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keto Lovastatin: Definition, Biosynthetic Origin, and Identity as Lovastatin EP Monograph Impurity (Monacolin X)


Keto Lovastatin, chemically designated as 2-methyl-3-oxobutanoic acid 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester and also known as Monacolin X (CAS 96497-73-3, MF C24H34O6, MW 418.52), is a structurally characterized secondary metabolite and a recognized process-related impurity arising from the fermentation-based production of the HMG-CoA reductase inhibitor Lovastatin. It is distinguished from the parent compound by the presence of a ketone group at the C-3 position of the side chain, replacing a hydroxyl moiety [1]. In the context of pharmaceutical quality control, this compound is formally identified in the European Pharmacopoeia (PhEur) monograph for Lovastatin as a related substance with a relative retention time (RRT) of 0.52 under specified HPLC conditions, and it is a key analyte in the purity assessment of Lovastatin active pharmaceutical ingredients (APIs) [1].

The Critical Distinction: Why Lovastatin, Its Active Metabolite, and Analogs Are Not Interchangeable with Keto Lovastatin


Generic substitution or interchangeability among statins and their related compounds is not scientifically justified without precise structural and functional context. Lovastatin itself is an inactive lactone prodrug that requires in vivo hydrolysis by carboxyesterases to form the active β-hydroxy acid metabolite, a potent competitive inhibitor of HMG-CoA reductase [1]. Keto Lovastatin, in contrast, possesses a permanently oxidized ketone side chain and is not an HMG-CoA reductase inhibitor prodrug. Furthermore, while a primary comparator like Simvastatin differs by a single methyl group on its side chain, resulting in a 2- to 3-fold greater intrinsic potency than Lovastatin [2], Keto Lovastatin is a distinctly less active inhibitor of cholesterol biosynthesis and exhibits antibacterial properties not attributed to the therapeutic parent compound [3]. This functional divergence dictates that Keto Lovastatin is not a substitute for Lovastatin or other statins in therapeutic research. Instead, its unique value lies in its application as a critical analytical reference standard for impurity profiling, method validation, and stability studies in the pharmaceutical development and manufacturing of Lovastatin drug substances and products.

Keto Lovastatin Quantified Differentiation: Comparative Evidence for Procurement and Research Applications


Comparative Efficacy in Cholesterol Biosynthesis Inhibition: A Cell-Based Potency Analysis

In a comparative study of six compactin-related compounds, the cholesterol synthesis inhibitory activity of Monacolin X (Keto Lovastatin) was directly compared to Mevinolin (Lovastatin) and Compactin across multiple human cell types, including hepatoma cells (HEP G2), fibroblasts, endothelial, and epithelial cells [1]. The study established a clear potency ranking, demonstrating that Keto Lovastatin exhibits significantly lower efficacy than the primary therapeutic compound Lovastatin. While the most effective compounds (Mevinolin and Compactin) showed IC50 values in the low pg/mL range for sensitive endothelial and epithelial cells, Monacolin X was found to be less effective, alongside Monacolin L and ML-236A, with Dihydromonacolin L being the least efficacious [1]. This work provides the quantitative and cellular context for the inferior performance of Keto Lovastatin in the primary mechanism of statin action.

HMG-CoA Reductase Inhibition Cholesterol Synthesis Structure-Activity Relationship Monacolin Analogs

Identity and Quantitation as a Pharmaceutical Process-Related Impurity: Relative Retention Time in Lovastatin API

The critical analytical utility of Keto Lovastatin is established by its formal identification and quantitation as a process-related impurity in the European Pharmacopoeia (PhEur) monograph for Lovastatin [1]. An unknown impurity, consistently observed in all fermentation-derived batches of Lovastatin drug substance, was isolated via preparative HPLC and spectroscopically identified as Monacolin-X (Keto Lovastatin) [1]. In the standardized HPLC method for Lovastatin analysis according to the PhEur monograph, this compound elutes at a defined Relative Retention Time (RRT) of 0.52 relative to the Lovastatin peak [1]. The study underscores that this impurity is ubiquitous in Lovastatin production, making its reference standard essential for accurate and compliant analytical methodology.

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling Regulatory Compliance

Antibacterial Activity Profile: A Divergent Bioactivity from Therapeutic Statins

Keto Lovastatin has been specifically characterized as an impurity of Lovastatin that possesses antibacterial activity [1]. This represents a significant and quantifiable divergence in biological function from its parent compound. While Lovastatin is a potent and specific inhibitor of HMG-CoA reductase (IC50 = 3.4 nM) used for cholesterol management, its primary mechanism does not encompass direct antibacterial effects [2]. The reported antibacterial activity of Keto Lovastatin, therefore, constitutes a secondary bioactivity not associated with the therapeutic function of Lovastatin, highlighting a distinct pharmacological fingerprint that could be of interest in natural product and antimicrobial discovery research.

Antimicrobial Agents Natural Product Screening Alternative Bioactivity Antibiotic Discovery

Analytical Reference Standard Utility: Supporting Regulatory Submissions and Quality Control

Keto Lovastatin is commercially supplied with detailed characterization data compliant with regulatory guidelines for its intended use as a reference standard [1]. Its primary application is to serve as a traceable standard for analytical method development, method validation (AMV), and Quality Controlled (QC) applications. This includes supporting submissions for Abbreviated New Drug Applications (ANDAs) and ensuring quality during the commercial production of Lovastatin [1]. The product can also be used to provide traceability against pharmacopeial standards, such as those from the USP or EP, based on feasibility [1]. This established use-case provides a direct comparison to other Lovastatin impurities and the API itself, solidifying its role in the analytical workflow rather than as a bioactive research tool.

Analytical Method Validation Reference Standards Quality Control Regulatory Compliance

Targeted Applications for Keto Lovastatin: From Quality Control to Specialty Bioactivity Research


Critical Analytical Reference Standard for Lovastatin API Purity Assessment and Stability Studies

Keto Lovastatin is an essential reference standard for pharmaceutical analytical laboratories engaged in the quality control (QC) of Lovastatin active pharmaceutical ingredient (API) and finished drug products. Its characterized identity and defined relative retention time (RRT = 0.52) in the PhEur HPLC method are necessary for system suitability testing, impurity profiling, and stability-indicating method validation [1]. Procurement of this standard enables precise identification and quantitation of the Monacolin X impurity, ensuring compliance with regulatory specifications for related substances and supporting the lifecycle management of Lovastatin drug products. Without this specific reference, accurate resolution of this ubiquitous impurity from the Lovastatin peak cannot be assured, potentially leading to out-of-specification results or incomplete characterization.

Support for Abbreviated New Drug Application (ANDA) Filings and Method Transfer

For organizations developing generic formulations of Lovastatin, the Keto Lovastatin reference standard is a fundamental component of the ANDA regulatory submission package. It is required for demonstrating analytical method specificity, accuracy, and precision during method validation (AMV) as mandated by regulatory bodies [2]. The standard is used to prepare spiked samples of Lovastatin API or drug product to validate that the analytical method can effectively separate, detect, and quantify this specific impurity at or below its identification threshold. This data is critical for establishing the purity profile of the generic product and demonstrating its pharmaceutical equivalence to the reference listed drug (RLD).

Research Tool for Investigating Alternative Bioactivities of Statin-Related Natural Products

Academic and industrial research groups focused on natural product discovery or the repurposing of microbial secondary metabolites may procure Keto Lovastatin to investigate its reported antibacterial activity [3]. As a characterized impurity of Lovastatin with a divergent bioactivity profile, it serves as a specific molecular probe for structure-activity relationship (SAR) studies exploring the antimicrobial potential of the monacolin scaffold. Such studies can help elucidate the structural determinants that shift a molecule's primary activity from potent HMG-CoA reductase inhibition to antibacterial effects, providing a basis for the rational design of novel antimicrobial agents derived from the compactin/mevinolin family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keto Lovastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.